Sniper(tacc3)-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SNIPER(TACC3)-1 is a degrader of the TACC3 protein, inducing cancer cell death via the ubiquitin-proteasome pathway.

Biologische Aktivität

SNIPER(TACC3)-1 is a novel small molecule designed to target the transforming acidic coiled-coil protein 3 (TACC3), which is overexpressed in various cancers. This compound is part of the SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) family, which induces the proteasomal degradation of specific target proteins. The biological activity of this compound has been extensively studied, revealing its potential as an anticancer agent through various mechanisms, including selective cell death in cancer cells and the induction of cytoplasmic vacuolization.

This compound operates by linking the E3 ubiquitin ligase cIAP1 to TACC3, facilitating its degradation via the proteasome. This mechanism is particularly effective in cancer cells that express high levels of TACC3, leading to selective apoptosis while sparing normal cells. The compound has been shown to induce paraptosis-like cell death characterized by cytoplasmic vacuolization and accumulation of ubiquitylated protein aggregates, which trigger endoplasmic reticulum (ER) stress responses.

Key Findings:

- Selective Induction of Cell Death : this compound selectively induces cell death in cancer cells with high TACC3 expression, such as HT1080 and MCF7 cells, while having minimal effects on normal cells .

- Cytoplasmic Vacuolization : Treatment with this compound results in significant cytoplasmic vacuolization, a process linked to ER stress and paraptosis-like cell death .

- Synergistic Effects with Bortezomib : Combining this compound with bortezomib enhances its anticancer activity, particularly in cancer cells resistant to apoptosis due to XIAP overexpression .

Research Studies and Data

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and mechanisms.

Case Studies

In a notable case study involving HT1080 fibrosarcoma cells treated with this compound:

- Cell Viability : The study reported that concentrations of ≥10 μM of this compound effectively reduced cell viability after 48 hours.

- Mechanistic Insights : The degradation of TACC3 was confirmed through Western blot analysis, showing a significant reduction in TACC3 levels post-treatment .

Another study focused on U2OS cells highlighted:

Wissenschaftliche Forschungsanwendungen

Efficacy in Cancer Treatment

Numerous studies have demonstrated the effectiveness of SNIPER(TACC3)-1 in various cancer cell lines. Key findings include:

- Cell Viability Reduction : In vitro studies show that this compound significantly reduces cell viability in cancer cell lines such as HT1080 (fibrosarcoma) and MCF7 (breast cancer) at concentrations as low as 10 µM .

- Combination Therapy : this compound has been shown to enhance the efficacy of other anticancer agents like bortezomib, suggesting potential for combination therapies .

- Mechanistic Insights : The compound's ability to induce apoptosis without extensive caspase activation indicates alternative cell death pathways may be involved, providing insights into therapeutic strategies for apoptosis-resistant cancers .

Case Studies

Several case studies have documented the application of this compound in cancer research:

| Study | Cell Line | Concentration (µM) | Outcome |

|---|---|---|---|

| Study 1 | HT1080 | 10 | Significant reduction in cell viability |

| Study 2 | MCF7 | 10 | Induction of apoptosis confirmed via Annexin V staining |

| Study 3 | A549 (lung) | 20 | Enhanced efficacy when combined with bortezomib |

Broader Implications

The targeted degradation approach exemplified by this compound holds promise beyond oncology:

- Potential for Other Diseases : Given its mechanism of action, similar strategies could be explored for diseases characterized by protein misfolding or aggregation.

- Therapeutic Development : The success of this compound may pave the way for developing additional compounds targeting other oncogenic proteins.

Eigenschaften

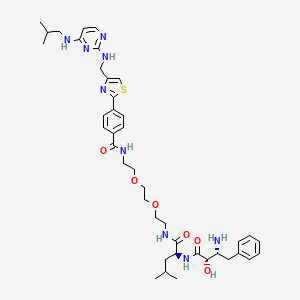

Molekularformel |

C41H57N9O6S |

|---|---|

Molekulargewicht |

804.0 g/mol |

IUPAC-Name |

N-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C41H57N9O6S/c1-27(2)22-34(49-39(54)36(51)33(42)23-29-8-6-5-7-9-29)38(53)44-17-19-56-21-20-55-18-16-43-37(52)30-10-12-31(13-11-30)40-48-32(26-57-40)25-47-41-45-15-14-35(50-41)46-24-28(3)4/h5-15,26-28,33-34,36,51H,16-25,42H2,1-4H3,(H,43,52)(H,44,53)(H,49,54)(H2,45,46,47,50)/t33-,34+,36+/m1/s1 |

InChI-Schlüssel |

CMKAAFQRJONAAN-ZHAMFGDSSA-N |

SMILES |

CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SNIPER(TACC3)1; SNIPER(TACC3) 1; SNIPER(TACC3)-1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.